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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole (CAS 1159511-89-3)

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a
"privileged scaffold" due to its prevalence in a wide array of biologically active compounds and
FDA-approved drugs.[1][2][3] These nitrogen-containing heterocycles are critical building
blocks in the development of therapeutics for oncology, inflammation, and neurodegenerative
diseases.[4] This guide focuses on a specific, functionalized derivative: 5-Bromo-2,4-dimethyl-
2H-indazole (CAS No. 1159511-89-3).

This molecule is not merely an inert scaffold but a highly versatile intermediate. The strategic
placement of its substituents—a bromine atom at the C5 position, a methyl group on the
benzene ring at C4, and a methyl group on the pyrazole nitrogen at N2—offers a trifecta of
synthetic handles for molecular elaboration. The C5-bromo group is particularly significant,
serving as a prime site for transition-metal-catalyzed cross-coupling reactions, thereby enabling
the rapid diversification of the indazole core. This guide provides a comprehensive overview of
its properties, a proposed synthetic strategy rooted in established chemical principles, its
reactivity profile, and its applications for researchers and drug development professionals.

Core Molecular Profile

The fundamental characteristics of 5-Bromo-2,4-dimethyl-2H-indazole are summarized
below. This data, compiled from chemical supplier and database information, provides the
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foundational knowledge for its use in a laboratory setting.[5][6][7]

Chemical Structure

Caption: Figure 1: 2D Structure of 5-Bromo-2,4-dimethyl-2H-indazole.

hvsicochemical and .

Property Value Source
CAS Number 1159511-89-3 [5][6]
Molecular Formula CoHoBIrN2 [5]
Molecular Weight 225.09 g/mol [5]
Monoisotopic Mass 223.9949 Da [7]
Appearance Light yellow crystalline solid [5]
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N ) 337.2 £22.0 °C (Predicted at
Boiling Point [6]
760 mmHg)
XlogP (Predicted) 2.6 [7]
N Store at 0-8°C, protected from
Storage Conditions iiaht [5]
19

Synthesis and Mechanistic Considerations

While specific synthetic procedures for 5-Bromo-2,4-dimethyl-2H-indazole are not extensively
published in peer-reviewed literature, a robust and logical pathway can be devised based on
well-established methodologies for the regioselective N-alkylation of indazoles.[8] The
thermodynamically more stable 1H-indazole tautomer is typically the major product in primary
synthesis, but subsequent alkylation can be directed to the N2 position.[1]

The most logical approach involves the selective N2-methylation of a pre-existing indazole
core, 5-bromo-4-methyl-1H-indazole. This strategy offers superior control over isomer
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formation compared to constructing the ring system from acyclic precursors where multiple
isomers could form.

Causality of the Synthetic Choice:

» Regiocontrol: Directing alkylation to the N2 position of an existing indazole is a known
challenge, but conditions can be optimized. The choice of base, solvent, and methylating
agent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for
generating the indazolide anion.

o Reaction Pathway: The reaction proceeds via an SN2 mechanism. The indazolide anion,
formed by deprotonation of the N1-proton, acts as the nucleophile, attacking the electrophilic
methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate). The solvent
choice, typically a polar aprotic solvent like DMF or THF, facilitates this type of reaction by
solvating the cation without interfering with the nucleophile.

5-Bromo-4-methyl-1H-indazole
(Starting Material)

eaction Setup

1. Base (e.g., NaH)
2. Methylating Agent (e.g., CH3I)
Solvent (e.g., DMF)

Deprotonation

Indazolide Anion
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\
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Caption: Figure 2: Proposed N-Alkylation Synthesis Workflow.

Proposed Synthetic Protocol: N2-Methylation

This protocol is a representative, field-proven methodology adapted for this specific target. It is
designed to be self-validating through clear checkpoints and analytical verification steps.

4.1 Materials and Equipment

» Reagents: 5-bromo-4-methyl-1H-indazole, Sodium hydride (60% dispersion in mineral oil),
Methyl iodide (CHsl), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated
agueous sodium bicarbonate (NaHCOs3), Saturated aqueous sodium chloride (brine),
Anhydrous magnesium sulfate (MgSOa).

o Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice
bath, rotary evaporator, silica gel for column chromatography.

4.2 Step-by-Step Procedure

e Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-4-
methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

» Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2
eq) portion-wise. Causality: Adding the strong base slowly at a low temperature controls the
exothermic reaction and hydrogen gas evolution, preventing runaway reactions. Stir the
resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide
anion.

» Methylation: Add methyl iodide (1.2-1.5 eq) dropwise via a syringe or dropping funnel,
maintaining the temperature at O °C. After the addition is complete, allow the reaction to
warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates
complete consumption of the starting material.

o Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3
solution at 0 °C. Causality: This step neutralizes any remaining base and destroys excess
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methyl iodide. Transfer the mixture to a separatory funnel and extract three times with ethyl
acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, filter,
and concentrate under reduced pressure. The resulting crude product will be a mixture of N1
and N2 isomers. Purify this mixture using silica gel column chromatography, typically with a
hexane/ethyl acetate gradient, to isolate the desired 5-Bromo-2,4-dimethyl-2H-indazole.
The N2-isomer is generally more nonpolar and will elute first.

 Validation: Confirm the structure and purity of the isolated product using *H NMR, 3C NMR,
and Mass Spectrometry. Purity should be further assessed by HPLC.

Chemical Reactivity and Synthetic Utility

The primary value of 5-Bromo-2,4-dimethyl-2H-indazole lies in its capacity as a versatile
building block. The C5-bromo substituent is a key functional handle for constructing more
complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[9]

e Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, yielding
biaryl structures common in kinase inhibitors.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse
side chains crucial for modulating solubility and biological target affinity.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing
linear extensions to the molecular scaffold.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

This reactivity profile allows for the systematic exploration of the chemical space around the
indazole core, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
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Caption: Figure 3: Synthetic Utility via Cross-Coupling Reactions.

Applications in Research and Development

The utility of this compound spans multiple scientific domains.

o Pharmaceutical Development: As a key intermediate, it serves as a starting point for
synthesizing libraries of novel compounds for high-throughput screening.[5] The indazole
core is present in numerous kinase inhibitors, and this specific building block is well-suited
for developing new anti-cancer agents.[1][3] Its structure may also be relevant for anti-
inflammatory and neurological drug discovery programs.[4][5]

o Materials Science: The rigid, aromatic structure of the indazole core, combined with the
potential for electronic modification via the bromo-substituent, makes it an attractive
candidate for research into novel organic electronic materials for sensors and light-emitting
devices.[5]

o Agricultural Chemistry: The compound can be used in the formulation of next-generation
agrochemicals, contributing to the development of crop protection products with enhanced
efficacy against pests and diseases.[5][10]

Safety and Handling
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While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available,
data from closely related bromo-indazole derivatives provides a strong basis for hazard
assessment.[11][12][13]

o Hazard Classification (Anticipated):

[e]

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[11][12]

o

Causes skin irritation (Category 2).[11][12]

[¢]

Causes serious eye irritation (Category 2A).[11][12]

[¢]

May cause respiratory irritation (STOT SE, Category 3).[11][12]

e Handling Precautions:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.

[¢]

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side
shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

[¢]

Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

[¢]

Wash hands thoroughly after handling.

Conclusion

5-Bromo-2,4-dimethyl-2H-indazole is a strategically designed chemical intermediate of
significant value to the scientific research community. Its stable, functionalized core provides a
reliable platform for synthetic diversification. The presence of the C5-bromo group, in particular,
unlocks access to a vast chemical space through modern cross-coupling chemistry. For
researchers in drug discovery, materials science, and agrochemistry, this compound represents
not just a molecule, but a gateway to innovation and the development of novel, high-value
chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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